5-(3-fluorophenyl)-1H-tetrazole

Catalog No.
S751991
CAS No.
50907-20-5
M.F
C7H5FN4
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-fluorophenyl)-1H-tetrazole

CAS Number

50907-20-5

Product Name

5-(3-fluorophenyl)-1H-tetrazole

IUPAC Name

5-(3-fluorophenyl)-2H-tetrazole

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

SEYSTLGMSOLFBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NNN=N2

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=N2

The exact mass of the compound 5-(3-fluorophenyl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Aryl-1H-tetrazoles are five-membered, nitrogen-rich heterocyclic compounds widely utilized as metabolically stable bioisosteres for carboxylic acids in drug design and as versatile ligands in coordination chemistry. Their utility extends to the synthesis of high-performance materials, including metal-organic frameworks (MOFs) and energetic salts, where the electronic properties of the aryl substituent are critical for tuning the final material's characteristics such as thermal stability, density, and detonation performance. The parent compound, 5-phenyl-1H-tetrazole, serves as a common structural baseline in these applications.

The substitution of a fluorine atom on the phenyl ring significantly alters the electronic properties, acidity, and intermolecular interactions of the tetrazole core compared to the unsubstituted 5-phenyl-1H-tetrazole. Crucially, the specific position of the fluorine atom (ortho-, meta-, or para-) is not a trivial detail. Positional isomers like 5-(3-fluorophenyl)-1H-tetrazole and 5-(4-fluorophenyl)-1H-tetrazole exhibit distinct differences in key physical properties such as melting point and acidity (pKa). These differences directly impact processability, handling, precursor reactivity for salt formation, and the specific stereoelectronic profile required for coordination chemistry, making them non-interchangeable for applications that demand precise material properties.

Lower Melting Point for Enhanced Processability and Solvent Compatibility

5-(3-fluorophenyl)-1H-tetrazole exhibits a significantly lower melting point compared to its para-substituted isomer, 5-(4-fluorophenyl)-1H-tetrazole. Datasheet values indicate a melting point of 142-144 °C for the 3-fluoro isomer, whereas the 4-fluoro isomer has a melting/decomposition point of 180 °C. This lower melting point can be advantageous for melt-processing applications or for achieving higher solubility in specific organic solvents at lower temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data142-144
Comparator Or Baseline5-(4-fluorophenyl)-1H-tetrazole: 180 (decomposes)
Quantified Difference~36-38 °C lower melting point
ConditionsStandard vendor-reported data

A lower melting point provides a wider processing window and can reduce thermal stress on other components in a formulation or synthesis, making it a preferable choice for specific manufacturing workflows.

Fine-Tuned Acidity (pKa) for Controlled Salt Formation and pH-Sensitive Applications

The position of the electron-withdrawing fluorine atom directly modulates the acidity of the tetrazole N-H proton. In a closely related 2-arylphenyl-1H-tetrazole system, the meta-fluoro substituted compound (analogous to the target compound) was found to be more acidic (lower pKa) than the para-fluoro substituted comparator. The pKa for the m-F analog was measured at 4.71, while the p-F analog was 5.04. This demonstrates that the 3-fluoro (meta) position results in a more acidic tetrazole, a critical parameter for predictably forming energetic salts or for use as a carboxylic acid bioisostere where precise acidity is required.

Evidence DimensionpKa in H₂O
Target Compound Data4.71 (for analogous 2-(m-fluorophenyl)phenyl-1H-tetrazole)
Comparator Or BaselineAnalogous 2-(p-fluorophenyl)phenyl-1H-tetrazole: 5.04
Quantified Difference0.33 pKa units lower (more acidic)
ConditionsAqueous pKa determination for structurally analogous compounds.

Selecting the 3-fluoro isomer provides a more acidic precursor, which is a key variable for controlling reactivity, salt stoichiometry, and the stability of resulting energetic or pharmaceutical salts.

Asymmetric Electronic Profile for Tuning Coordination Geometries and Photophysics

Unlike the symmetric para-substituted isomer, 5-(3-fluorophenyl)-1H-tetrazole possesses an asymmetric electronic distribution and a distinct dipole moment. This asymmetry is a critical design feature in advanced materials. In coordination chemistry, it can influence ligand-metal bond strengths and the geometry of resulting complexes, which in turn dictates properties like luminescence. For example, fluorination of ligands is a known strategy to tune the emission color of platinum(II) complexes toward the blue region. The specific 3-fluoro substitution provides a unique electronic profile compared to the 4-fluoro isomer, making it a deliberate choice for researchers aiming to fine-tune the photophysical properties of metal complexes or control the chemical environment within MOF pores.

Evidence DimensionMolecular Electronics
Target Compound DataAsymmetric electronic distribution due to meta-substitution
Comparator Or Baseline5-(4-fluorophenyl)-1H-tetrazole: Symmetric electronic distribution due to para-substitution
Quantified DifferenceQualitatively different molecular dipole and charge distribution
ConditionsGeneral principles of physical organic and coordination chemistry.

For researchers developing novel sensors, emitters, or catalysts, the specific asymmetric electronic structure of the 3-fluoro isomer is a key procurement driver for achieving targeted performance, not a random substitution.

Precursor for Energetic Salts Requiring Higher Acidity and Moderate Thermal Stability

This compound is the right choice when synthesizing energetic salts (e.g., with hydroxylammonium or guanidinium) where the higher acidity of the tetrazole proton is needed to ensure complete and stable salt formation. Its lower melting point compared to the 4-fluoro isomer allows for precursor handling and reaction setup at more moderate temperatures, which can be a critical safety and processing advantage.

Development of Asymmetric Luminescent Metal Complexes and Sensors

In the field of luminescent materials, this isomer should be selected when the goal is to create asymmetric metal complexes. The distinct electronic profile of the 3-fluoro-substituted ligand can be used to fine-tune the metal-to-ligand charge transfer (MLCT) properties, potentially altering emission wavelengths and quantum yields in a way that is not possible with the symmetric 4-fluoro analog.

Building Block for pH-Sensitive Pharmaceuticals or MOFs

As a bioisostere for a carboxylic acid, the specific pKa of the 3-fluoro isomer makes it a candidate for active pharmaceutical ingredients (APIs) where a precise acidity is needed for receptor binding or solubility profiles. Similarly, in the design of functional MOFs, its defined acidity can be used to create specific binding sites or to control the release of guest molecules in a pH-dependent manner.

XLogP3

1.2

Other CAS

50907-20-5

Wikipedia

5-(3-fluorophenyl)-1H-tetrazole

Dates

Last modified: 08-15-2023

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